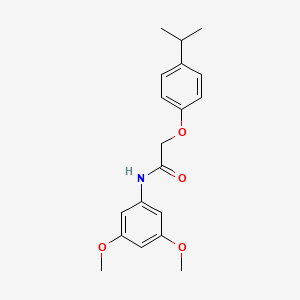
3-(2-chloro-6-fluorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is commonly referred to as CFTR inhibitor because of its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
Mecanismo De Acción
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide involves its ability to bind to the this compound protein and inhibit its activity. The this compound protein is a chloride channel that is responsible for regulating the transport of chloride ions across the cell membrane. Inhibition of this compound activity leads to a decrease in the transport of chloride ions, which can result in the thickening of mucus in the respiratory and digestive systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of this compound activity by this compound has been shown to lead to a decrease in the transport of chloride ions across the cell membrane. This can result in the thickening of mucus in the respiratory and digestive systems, which is a hallmark of cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-chloro-6-fluorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide in lab experiments include its ability to selectively inhibit the activity of the this compound protein. This allows researchers to study the role of this compound in various biological processes. However, one of the limitations of using this compound is that it may not accurately reflect the physiological conditions of cystic fibrosis. In addition, the compound may have off-target effects that could confound the results of experiments.
Direcciones Futuras
There are several future directions for research involving 3-(2-chloro-6-fluorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide. One potential direction is to study the compound's effects on other chloride channels and transporters. This could lead to the identification of new therapeutic targets for the treatment of cystic fibrosis and other diseases. Another direction is to develop more potent and selective this compound inhibitors that could be used as potential therapeutic agents. Finally, researchers could study the compound's effects on other biological processes to gain a better understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-chloro-6-fluoroaniline with ethyl 2-bromoacetate to form an intermediate compound. This intermediate compound is then reacted with hydroxylamine hydrochloride to form the isoxazole ring. The final step involves the reaction of the isoxazole intermediate with acryloyl chloride to form the desired product.
Aplicaciones Científicas De Investigación
3-(2-chloro-6-fluorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to inhibit the activity of the this compound protein, which is responsible for regulating the transport of chloride ions across the cell membrane. This compound inhibitors have been identified as potential therapeutic agents for the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c1-8-7-12(17-19-8)16-13(18)6-5-9-10(14)3-2-4-11(9)15/h2-7H,1H3,(H,16,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGSNMYNYBGSIR-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5695685.png)
![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5695697.png)
![1-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-imidazolidinone](/img/structure/B5695703.png)




![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5695755.png)


![2-[(isopropylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5695764.png)

![6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5695772.png)
